molecular formula C16H19N5O2 B11209269 2,2'-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]imino}diethanol

2,2'-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]imino}diethanol

Cat. No.: B11209269
M. Wt: 313.35 g/mol
InChI Key: XJEKKNAYXLAYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL is a complex organic compound that features a pyrazolopyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL typically involves the construction of the pyrazolopyrimidine core followed by functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable compound for targeted drug design and development.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-[2-hydroxyethyl-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C16H19N5O2/c1-12-2-4-13(5-3-12)21-16-14(10-19-21)15(17-11-18-16)20(6-8-22)7-9-23/h2-5,10-11,22-23H,6-9H2,1H3

InChI Key

XJEKKNAYXLAYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.